Ethyl 3-(allylamino)isonicotinate
Description
Ethyl 3-(allylamino)isonicotinate is a pyridinecarboxylate derivative featuring an allylamine substituent at the 3-position of the pyridine ring and an ethyl ester group at the 4-position. Pyridinecarboxylates are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric profiles .
Properties
CAS No. |
157361-40-5 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
ethyl 3-(prop-2-enylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-3-6-13-10-8-12-7-5-9(10)11(14)15-4-2/h3,5,7-8,13H,1,4,6H2,2H3 |
InChI Key |
GPEXVHLAJSQHIM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=NC=C1)NCC=C |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)NCC=C |
Synonyms |
4-Pyridinecarboxylicacid,3-(2-propenylamino)-,ethylester(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-allylaminopyridine-4-carboxylate typically involves the reaction of 3-aminopyridine with ethyl chloroformate and allylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Step 1: 3-aminopyridine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 3-aminopyridine-4-carboxylate.
Step 2: The intermediate product is then reacted with allylamine to form ethyl 3-allylaminopyridine-4-carboxylate.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-allylaminopyridine-4-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(allylamino)isonicotinate can undergo various chemical reactions, including:
Oxidation: The allylamino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Ethyl 3-(allylamino)isonicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of ethyl 3-allylaminopyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations in Pyridinecarboxylate Esters
Ethyl 3-(allylamino)isonicotinate belongs to a broader class of 3-substituted isonicotinate esters. Key analogs and their distinguishing features are summarized below:
Physical and Spectral Properties
- Melting Points: Ethyl 2,6-diphenylisonicotinate (98°C) and its thienyl analog (113°C) exhibit higher melting points than simpler esters due to increased molecular rigidity . Allylamino-substituted derivatives may have lower melting points due to reduced symmetry.
- Mass Spectrometry: Ethyl nicotinate (3-pyridine) and isonicotinate (4-pyridine) isomers show distinct fragmentation patterns. For example, the McLafferty rearrangement at m/z 123 is prominent in 3- and 4-pyridine esters but absent in 2-pyridine analogs . Allylamino substitution could alter fragmentation pathways due to the allyl group’s instability.
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